4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole
Overview
Description
4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a pyrazole ring, and a pyridazine ring, each contributing to its unique chemical properties and potential applications. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole and pyridazine rings through various coupling reactions. Common reagents used in these reactions include thionyl chloride, hydrazine, and methoxypyridazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole include other heterocyclic compounds with similar ring structures, such as:
- 1,3-thiazole derivatives
- Pyrazole derivatives
- Pyridazine derivatives
Uniqueness
What sets this compound apart is its unique combination of three different heterocyclic rings, each contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[3-[3-(6-methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-2-methyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-20-16(12-26-13)11-24-9-8-18(23-24)15-5-3-4-14(10-15)17-6-7-19(25-2)22-21-17/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUCVRWXCDWJFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=CC(=N2)C3=CC=CC(=C3)C4=NN=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.